Boc-2-fluoro-D-phenylalanine

Description

BenchChem offers high-quality Boc-2-fluoro-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-2-fluoro-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

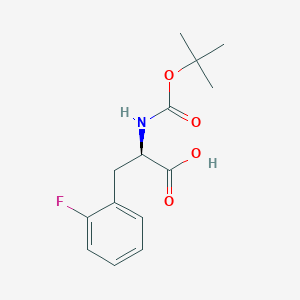

IUPAC Name |

(2R)-3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWUXBKUDXGMHV-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427299 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-2-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-10-8 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-2-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Boc-2-fluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N-tert-butoxycarbonyl-2-fluoro-D-phenylalanine (Boc-2-fluoro-D-phenylalanine). This fluorinated amino acid derivative is a valuable building block in medicinal chemistry and peptide synthesis, primarily utilized to enhance the pharmacological properties of peptide-based therapeutics. The introduction of a fluorine atom can significantly influence metabolic stability, binding affinity, and bioavailability.

Due to the limited availability of specific experimental data for the D-enantiomer, this guide includes data for the corresponding L-enantiomer (Boc-2-fluoro-L-phenylalanine) where noted, which can serve as a close approximation.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Boc-2-fluoro-D-phenylalanine are summarized below. This data is essential for its handling, storage, and application in synthetic and analytical procedures.

| Property | Data | Source(s) |

| Molecular Formula | C₁₄H₁₈FNO₄ | [][2] |

| Molecular Weight | 283.30 g/mol | [][3] |

| IUPAC Name | (2R)-2-[(tert-butoxy)carbonylamino]-3-(2-fluorophenyl)propanoic acid | [][3] |

| CAS Number | Not explicitly found for D-enantiomer. (L-enantiomer: 114873-00-6) | [2] |

| Appearance | White to light yellow crystalline powder; Pale white solid (reported for L-enantiomer) | [][2] |

| Melting Point | 93 - 98 °C (reported for L-enantiomer) | [2] |

| Solubility | Insoluble in water; Soluble in ethanol and methylene chloride (reported for Boc-L-phenylalanine) | [4] |

| Storage Conditions | Store at 2-8 °C | [][2] |

| Predicted Density | 1.192 g/cm³ (predicted for L-enantiomer) | [] |

| Predicted Boiling Point | 427.3 ± 40.0 °C (predicted for L-enantiomer) | [] |

Spectroscopic Data

-

¹H NMR (Expected Signals):

-

A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl (Boc) group.

-

Doublets of doublets between 2.8 and 3.2 ppm for the two diastereotopic β-protons of the phenylalanine side chain.

-

A multiplet around 4.3-4.5 ppm for the α-proton.

-

A series of multiplets in the aromatic region (approx. 7.0-7.4 ppm) corresponding to the four protons on the fluorinated phenyl ring.

-

A broad singlet for the amide proton (NH), which may be exchangeable with D₂O.

-

A broad singlet for the carboxylic acid proton (OH).

-

Experimental Protocols

General Synthesis of Boc-2-fluoro-D-phenylalanine

The following is a generalized experimental protocol for the N-Boc protection of 2-fluoro-D-phenylalanine. This procedure is based on standard methods for the synthesis of Boc-protected amino acids.[6][7][8]

Materials:

-

2-fluoro-D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1N Sodium hydroxide (NaOH) solution

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1M Potassium hydrogen sulfate (KHSO₄) solution or dilute HCl

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-fluoro-D-phenylalanine in a 1:1 mixture of 1,4-dioxane and water.

-

Add 1N NaOH solution to the mixture and stir vigorously in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. The Boc₂O can be dissolved in a small amount of 1,4-dioxane before addition.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Wash the remaining aqueous solution with a nonpolar solvent like pentane or hexane to remove unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by slowly adding 1M KHSO₄ solution or dilute HCl. The product should precipitate as a white solid.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualizations

The following diagrams illustrate the synthesis workflow and the logical application of Boc-2-fluoro-D-phenylalanine in drug development.

References

- 2. chemimpex.com [chemimpex.com]

- 3. N-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-L-phenylalanine | C14H18FNO4 | CID 2734496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BOC-L-Phenylalanine, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Boc-2-fluoro-D-phenylalanine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-2-fluoro-D-phenylalanine (Boc-2-fluoro-D-phenylalanine), a synthetic amino acid of significant interest in medicinal chemistry and peptide-based drug development. This document details its physicochemical properties, outlines synthetic and analytical methodologies, and explores its applications in enhancing the therapeutic potential of peptides.

Core Physicochemical Properties

Boc-2-fluoro-D-phenylalanine is a derivative of the natural amino acid D-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a fluorine atom at the ortho position of the phenyl ring. These modifications impart unique properties that are highly valuable in the design of novel therapeutics.

The pertinent physicochemical data for Boc-2-fluoro-D-phenylalanine are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 114873-10-8 | [] |

| Molecular Formula | C₁₄H₁₈FNO₄ | [] |

| Molecular Weight | 283.30 g/mol | [] |

| Appearance | White to light yellow crystalline powder | [] |

| Melting Point | 92-96 °C | [] |

| Storage Conditions | 2-8 °C | [] |

Synthesis and Characterization

The synthesis of Boc-2-fluoro-D-phenylalanine can be achieved through several strategic approaches, often involving the enantioselective synthesis of the core 2-fluoro-D-phenylalanine followed by the protection of the amino group.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of 2-fluoro-D-phenylalanine

This protocol outlines the addition of the tert-butoxycarbonyl (Boc) protecting group to 2-fluoro-D-phenylalanine.

Materials:

-

2-fluoro-D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1(N) Sodium hydroxide (NaOH) solution

-

Dry Dichloromethane (DCM)

-

Silica gel (60-120 mesh) for column chromatography

-

Methanol

-

Chloroform

Procedure:

-

Dissolve 2-fluoro-D-phenylalanine in a mixture of 1,4-dioxane and 1(N) NaOH solution.

-

Stir the mixture vigorously in an ice bath for approximately 20 minutes.

-

Add di-tert-butyl dicarbonate (Boc anhydride) dropwise to the solution while maintaining the temperature.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Upon completion, perform a work-up procedure involving acidification and extraction with an organic solvent like ethyl acetate.

-

Purify the crude product using silica gel column chromatography with a mobile phase of methanol in chloroform to yield the final Boc-2-fluoro-D-phenylalanine product.[2]

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

This protocol provides a general framework for the analytical separation of fluorinated phenylalanine enantiomers, which is a critical step in ensuring the stereochemical purity of the final product.

Materials:

-

Sample of 2-fluoro-D-phenylalanine or its Boc-protected derivative

-

Chiral stationary phase column (e.g., teicoplanin-based or crown-ether-based)

-

Mobile phase components (e.g., methanol, water, acetonitrile, ion-pair agents like sodium 1-octanesulfonate)

-

HPLC system with UV or mass spectrometry detection

Procedure:

-

Select an appropriate chiral stationary phase. Teicoplanin-based columns are often effective for the separation of ring-substituted phenylalanine analogues.[3]

-

Optimize the mobile phase composition. For reversed-phase chromatography on a teicoplanin column, a mixture of acetonitrile and water can be effective.[4] The addition of ion-pair agents may be necessary to improve resolution.[5]

-

Prepare the sample by dissolving it in a suitable solvent compatible with the mobile phase.

-

Inject the sample into the HPLC system.

-

Elute the enantiomers under the optimized chromatographic conditions.

-

Detect the separated enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer for enhanced sensitivity and specificity.[3][4]

Caption: A simplified workflow for the synthesis of Boc-2-fluoro-D-phenylalanine.

Applications in Peptide Synthesis and Drug Discovery

The incorporation of Boc-2-fluoro-D-phenylalanine into peptide sequences is a strategic approach to enhance their therapeutic properties. The fluorine atom, in particular, offers several advantages.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to enzymatic degradation by proteases. This can significantly increase the in vivo half-life of peptide-based drugs.[6]

-

Modulation of Biological Activity: The high electronegativity of fluorine can alter the electronic properties of the phenyl ring. This can influence non-covalent interactions, such as cation-π interactions, which are often crucial for receptor binding and molecular recognition.[6] This can lead to peptides with increased potency or altered selectivity for their biological targets.[][6]

-

Improved Pharmacokinetic Properties: Fluorine substitution can increase the lipophilicity of a peptide, potentially improving its ability to cross biological membranes.[7]

Impact on G Protein-Coupled Receptor (GPCR) Signaling

Peptides containing D-amino acids, including D-phenylalanine derivatives, have been shown to modulate the activity of G Protein-Coupled Receptors (GPCRs). For instance, D-phenylalanine-containing peptides can act as agonists for opioid receptors, initiating signaling cascades that lead to analgesia.[8] While specific signaling pathways directly modulated by peptides containing Boc-2-fluoro-D-phenylalanine are a subject of ongoing research, the principles of GPCR activation provide a framework for understanding their potential mechanisms of action.

The binding of a peptide agonist to its cognate GPCR, such as an opioid receptor, triggers a conformational change in the receptor. This leads to the activation of intracellular heterotrimeric G proteins. The activated G protein, in turn, modulates the activity of downstream effector enzymes like adenylyl cyclase or phospholipase C, leading to changes in the levels of second messengers such as cAMP or inositol trisphosphate and diacylglycerol. These second messengers then propagate the signal, resulting in a cellular response.[8]

Caption: A generalized schematic of a GPCR signaling pathway activated by a peptide agonist.

Conclusion

Boc-2-fluoro-D-phenylalanine is a valuable building block for the synthesis of novel peptide therapeutics. Its unique physicochemical properties, stemming from the ortho-fluoro substitution, can be leveraged to design peptides with enhanced stability, modulated biological activity, and improved pharmacokinetic profiles. The synthetic and analytical protocols outlined in this guide provide a foundation for the successful incorporation of this non-canonical amino acid into drug discovery and development programs. Further research into the specific effects of 2-fluoro-D-phenylalanine-containing peptides on various signaling pathways will continue to expand their therapeutic potential.

References

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. iris.cnr.it [iris.cnr.it]

- 8. benchchem.com [benchchem.com]

Technical Guide: Synthesis and Purification of Boc-2-fluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Boc-2-fluoro-D-phenylalanine, a valuable chiral building block in modern drug discovery and peptide synthesis. The incorporation of a fluorine atom into the phenylalanine scaffold can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of peptides and small molecule therapeutics.[1][2] This document details the necessary experimental protocols, quantitative data, and logical workflows for the successful preparation of this compound with high purity.

Overall Synthesis and Purification Strategy

The preparation of Boc-2-fluoro-D-phenylalanine is a multi-step process that begins with the racemic DL-2-fluorophenylalanine. The overall strategy involves three main stages:

-

N-Acetylation: The racemic amino acid is first protected with an acetyl group to prepare it for enzymatic resolution.

-

Enzymatic Chiral Resolution: The key step for isolating the desired D-enantiomer. An aminoacylase enzyme is used to selectively hydrolyze the N-acetyl group from the L-enantiomer, allowing for the separation of N-acetyl-D-2-fluorophenylalanine.

-

N-Boc Protection and Purification: The isolated and de-acetylated D-amino acid is then protected with the tert-butoxycarbonyl (Boc) group. The final product is purified to a high degree using extraction, chromatography, and crystallization techniques.

The following diagram illustrates the overall workflow:

Experimental Protocols

Stage 1: Synthesis of N-Acetyl-DL-2-fluorophenylalanine

This protocol outlines the initial protection of the racemic amino acid, a prerequisite for enzymatic resolution.

Materials:

-

DL-2-Fluorophenylalanine

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Deionized Water

-

Ice Bath

Procedure:

-

Suspend DL-2-fluorophenylalanine (1.0 eq) in glacial acetic acid.

-

Cool the suspension in an ice bath with stirring.

-

Add acetic anhydride (1.5 eq) dropwise to the cold suspension.

-

Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Slowly add cold deionized water to quench the excess acetic anhydride.

-

Concentrate the solution under reduced pressure to remove the acetic acid and water.

-

The resulting crude N-acetyl-DL-2-fluorophenylalanine can be solidified by trituration with cold diethyl ether and used in the next step without further purification.

Stage 2: Enzymatic Resolution and Preparation of D-2-Fluorophenylalanine

This highly selective method leverages an aminoacylase to separate the D- and L-enantiomers.[3][4]

Materials:

-

N-Acetyl-DL-2-fluorophenylalanine

-

Aminoacylase (e.g., from Aspergillus oryzae)

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) solution (0.5 M)

-

Hydrochloric Acid (HCl) (1 M and concentrated)

-

Ethyl Acetate

-

Dowex 50W-X8 resin (or similar strong cation exchange resin)

-

Ammonium Hydroxide solution

Procedure:

-

Enzymatic Hydrolysis:

-

Dissolve N-acetyl-DL-2-fluorophenylalanine in deionized water and adjust the pH to 7.5-8.0 with a 0.5 M LiOH or NaOH solution.

-

Add the aminoacylase enzyme (typically 1-2% by weight relative to the substrate).

-

Stir the mixture at 37°C, maintaining the pH at 7.5-8.0 by the controlled addition of the base.

-

Monitor the reaction progress. The reaction is complete when approximately 50% of the substrate has been hydrolyzed (i.e., one equivalent of base has been consumed).

-

-

Separation:

-

Once the reaction is complete, acidify the solution to pH ~3 with 1 M HCl. This will precipitate the unreacted N-acetyl-D-2-fluorophenylalanine.

-

Cool the mixture and collect the precipitated solid by filtration. Wash the solid with cold water. This solid is the N-acetyl-D-2-fluorophenylalanine.

-

The filtrate contains the L-2-fluorophenylalanine.

-

-

Hydrolysis of the D-enantiomer:

-

Take the collected N-acetyl-D-2-fluorophenylalanine and reflux it in 1 M HCl for 4-6 hours to remove the acetyl group.

-

Concentrate the solution under reduced pressure.

-

-

Ion-Exchange Purification:

-

Dissolve the crude D-2-fluorophenylalanine hydrochloride in deionized water and apply it to a column of Dowex 50W-X8 resin (H+ form).

-

Wash the column with deionized water to remove any remaining impurities.

-

Elute the desired D-2-fluorophenylalanine with an aqueous solution of ammonium hydroxide (e.g., 2%).

-

Collect the fractions containing the amino acid (monitor by TLC with ninhydrin staining) and concentrate under reduced pressure to obtain pure D-2-fluorophenylalanine.

-

Stage 3: Synthesis and Purification of Boc-2-fluoro-D-phenylalanine

This final stage involves the protection of the purified D-amino acid with the Boc group.

Chemical Reaction:

Materials:

-

D-2-Fluorophenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane

-

Sodium Hydroxide (NaOH) solution (1 M)

-

Potassium Hydrogen Sulfate (KHSO₄) solution (e.g., 10-15%) or Citric Acid solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Seed crystals of Boc-2-fluoro-D-phenylalanine (optional but recommended)

-

Weakly polar solvent (e.g., n-hexane, diethyl ether)

Procedure:

-

Reaction Setup:

-

Dissolve D-2-fluorophenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add 1 M NaOH solution (2.0-2.2 eq) and stir until the amino acid is fully dissolved.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting amino acid is consumed.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Cool the remaining aqueous solution in an ice bath.

-

Carefully acidify the solution to pH 2-3 by the slow addition of a cold KHSO₄ or citric acid solution. This will cause the product to separate, often as an oil or a solid.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification and Crystallization:

-

Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure to obtain the crude product, which is often a colorless, viscous oil.[5]

-

To induce crystallization, add a small seed crystal of pure Boc-2-fluoro-D-phenylalanine to the oil, if available.[5]

-

Allow the mixture to stand at room temperature for 12-24 hours until it solidifies.[5]

-

Add a weakly polar solvent such as n-hexane or diethyl ether and break up the solid (trituration). Stir for 1-2 hours.[5]

-

Collect the white solid product by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

-

-

Alternative Purification (Flash Chromatography):

Quantitative Data Summary

The following tables provide representative quantitative data for each stage of the synthesis. Actual results may vary depending on the specific reaction conditions and scale.

Table 1: Enzymatic Resolution of N-Acetyl-DL-2-fluorophenylalanine

| Parameter | Expected Value | Reference |

|---|---|---|

| Substrate | N-Acetyl-DL-2-fluorophenylalanine | [3] |

| Enzyme | Aminoacylase | [3][8] |

| Conversion | ~50% (theoretical max) | [4] |

| Yield of N-Acetyl-D-form | 80-90% (of theoretical) | [9] |

| Enantiomeric Excess (ee) | >99% |[10] |

Table 2: N-Boc Protection of D-2-Fluorophenylalanine

| Reagent | Base | Solvent | Time (hr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (Boc)₂O | NaOH | Dioxane/Water | 4-12 | 85-95% | [11][12] |

| (Boc)₂O | Triethylamine | Acetone/Water | 4 | 90.5% |[12] |

Table 3: Final Product Specifications for Boc-2-fluoro-D-phenylalanine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₈FNO₄ | [1] |

| Molecular Weight | 283.30 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 93 - 98 °C (for L-enantiomer) | [1] |

| Purity (HPLC) | >98% | [12] |

| Storage | 2-8 °C |[1] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

Technical Guide: Solubility of Boc-2-fluoro-D-phenylalanine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-2-fluoro-D-phenylalanine (Boc-2-fluoro-D-phenylalanine). Given the absence of specific quantitative solubility data in publicly available literature, this document focuses on the fundamental principles governing its solubility, a qualitative assessment in common organic solvents, and a detailed experimental protocol for quantitative determination.

Introduction to Boc-2-fluoro-D-phenylalanine and its Solubility

Boc-2-fluoro-D-phenylalanine is a protected form of the non-natural amino acid 2-fluoro-D-phenylalanine. The tert-butyloxycarbonyl (Boc) protecting group is essential in peptide synthesis, preventing the amino group from participating in unwanted side reactions. The fluorine substitution on the phenyl ring can significantly alter the electronic properties of the molecule, potentially enhancing metabolic stability and binding affinity in drug candidates.

A thorough understanding of the solubility of this compound is critical for its effective use in various applications, including:

-

Solid-Phase Peptide Synthesis (SPPS): Ensuring complete dissolution in the reaction solvent is crucial for achieving high coupling efficiency.[1] Poor solubility can lead to incomplete reactions and the generation of deletion sequences.

-

Solution-Phase Chemistry: Accurate concentration determination is vital for stoichiometric control in solution-phase reactions.

-

Purification and Analysis: The choice of solvents for chromatography and recrystallization is dictated by the compound's solubility profile.

-

Formulation Development: For drug development purposes, solubility in various pharmaceutically acceptable solvents is a key parameter.

Factors Influencing the Solubility of Boc-2-fluoro-D-phenylalanine

The solubility of a protected amino acid is governed by a combination of its intrinsic properties and the nature of the solvent.[2][3]

-

The Boc Protecting Group: The tert-butyl group is bulky and non-polar, which generally decreases aqueous solubility but significantly increases solubility in a wide range of organic solvents compared to the free amino acid.[4]

-

The Amino Acid Side Chain: The 2-fluorophenyl side chain is hydrophobic. The presence of the fluorine atom can introduce some polarity, but the overall character of the side chain is non-polar, favoring dissolution in organic solvents.[2]

-

Solvent Properties: The principle of "like dissolves like" is paramount.[5]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): These solvents are generally effective at dissolving Boc-protected amino acids.[1] They can solvate both the polar backbone and the non-polar side chain and protecting group.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are also good solvents for many Boc-protected amino acids due to their ability to dissolve non-polar compounds.

-

Ethers (e.g., THF, Diethyl Ether): Tetrahydrofuran (THF) is often a suitable solvent, while the less polar diethyl ether may show lower solubility.

-

Alcohols (e.g., Methanol, Ethanol): These polar protic solvents can dissolve many Boc-protected amino acids, though solubility may be lower than in polar aprotic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in highly non-polar solvents due to the presence of the polar carbamate and carboxylic acid groups.

-

Qualitative Solubility Profile

While precise quantitative data is not available, a qualitative solubility profile for Boc-2-fluoro-D-phenylalanine can be predicted based on the properties of similar compounds. This table serves as a general guideline for solvent selection.

| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | High | These solvents are highly effective for dissolving Boc-protected amino acids and are standard in peptide synthesis.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Generally good solvents for protected amino acids. DCM is a common solvent in organic synthesis.[4] |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | THF is a versatile solvent for a range of organic compounds.[4] |

| Alcohols | Methanol, Ethanol | Moderate | The polar protic nature can interact with the polar groups, but the overall non-polar character of the molecule limits very high solubility. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The polarity of the carboxylic acid and carbamate groups is too high for effective solvation by non-polar solvents. |

| Aqueous | Water | Insoluble | The large hydrophobic Boc group and fluorophenyl side chain make the molecule insoluble in water. |

Note: "High" implies solubility likely in the range of >50 mg/mL. "Moderate" suggests a range of 10-50 mg/mL. "Low" indicates <10 mg/mL. These are estimations and must be confirmed experimentally.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a standard method for determining the solubility of Boc-2-fluoro-D-phenylalanine in a given organic solvent at a specific temperature.

Materials:

-

Boc-2-fluoro-D-phenylalanine

-

Selected organic solvent(s) of high purity

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of Boc-2-fluoro-D-phenylalanine to a vial. An amount that ensures solid remains undissolved is key. b. Accurately pipette a known volume of the selected solvent (e.g., 1.0 mL) into the vial. c. Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient time to reach equilibrium. This can take several hours (a minimum of 24 hours is recommended to ensure equilibrium). The solution should be continuously stirred or shaken.

-

Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed at the same temperature for at least 30 minutes to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe. c. Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to avoid artificially high results.

-

Quantification (Gravimetric Method - Simpler, Less Accurate): a. Weigh the vial containing the filtered solution. b. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight of the dried solute is achieved. c. Weigh the vial with the dried solute. The difference in weight gives the mass of the dissolved solid. d. Calculate the solubility (e.g., in mg/mL) by dividing the mass of the solute by the volume of the solvent used.

-

Quantification (Chromatographic/Spectroscopic Method - More Accurate): a. Prepare a series of standard solutions of Boc-2-fluoro-D-phenylalanine of known concentrations in the same solvent. b. Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer. c. Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve. d. Analyze the diluted sample using the same method as the standards. e. Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility.

Visualizations

The following diagrams illustrate the key workflows and relationships discussed in this guide.

Caption: Experimental workflow for determining quantitative solubility.

Caption: Logical relationship of factors affecting solubility.

References

An In-Depth Technical Guide on the Stability and Storage of Boc-2-fluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butoxycarbonyl-2-fluoro-D-phenylalanine (Boc-2-fluoro-D-phenylalanine), a critical building block in contemporary peptide synthesis and drug discovery. Understanding the chemical stability of this fluorinated amino acid derivative is paramount for ensuring its purity, reactivity, and ultimately, the integrity of the final therapeutic candidates. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed experimental protocols for its assessment.

Core Stability Profile

Boc-2-fluoro-D-phenylalanine is a white to off-white crystalline solid that is generally stable under recommended storage and handling conditions.[][2] The primary sources of instability are associated with the lability of the tert-butoxycarbonyl (Boc) protecting group under acidic and high-temperature conditions. The fluorine substituent on the phenyl ring enhances the metabolic stability of peptides incorporating this amino acid but may also influence its intrinsic chemical stability and degradation profile.[3][4]

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigeration) | Minimizes thermal degradation and preserves the integrity of the Boc protecting group.[][2] |

| Moisture | Store in a dry, desiccated environment. | The Boc group is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, which can be accelerated by moisture. |

| Light | Protect from light. | Aromatic compounds can be susceptible to photolytic degradation.[5][6] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Reduces the risk of oxidative degradation of the amino acid. |

Potential Degradation Pathways

The primary degradation pathways for Boc-2-fluoro-D-phenylalanine involve the cleavage of the Boc protecting group. Understanding these pathways is crucial for developing stability-indicating analytical methods and for optimizing reaction and storage conditions.

Acid-Catalyzed Hydrolysis

The Boc group is highly susceptible to cleavage under acidic conditions, a property that is intentionally exploited for its removal during peptide synthesis.[7][8] The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the formation of a stable tert-butyl cation, which subsequently eliminates a proton to form isobutene. This pathway leads to the formation of 2-fluoro-D-phenylalanine as the primary degradation product. The kinetics of this hydrolysis can be second-order with respect to the acid concentration.[9]

References

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of Boc-2-fluoro-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for N-tert-butoxycarbonyl-2-fluoro-D-phenylalanine (Boc-2-fluoro-D-phenylalanine). This fluorinated amino acid derivative is a valuable building block in peptide synthesis and drug discovery, where the incorporation of fluorine can enhance metabolic stability and modulate biological activity.[1] This document outlines the key physicochemical properties, detailed experimental protocols for spectroscopic analysis, and presents available data in a structured format for easy reference.

Physicochemical Properties

Boc-2-fluoro-D-phenylalanine is a white to off-white solid.[1][2] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 114873-10-8 | [1][2][3] |

| Molecular Formula | C₁₄H₁₈FNO₄ | [1][2][3] |

| Molecular Weight | 283.30 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | 92-98 °C | [1][2] |

| Optical Rotation | -10.5 ± 1° (c=1, Ethyl Acetate) | [1] |

| Purity | ≥98% | [3] |

Spectroscopic Data

Detailed experimental spectroscopic data for Boc-2-fluoro-D-phenylalanine is not widely available in public databases. The following tables provide representative data based on closely related compounds, such as Boc-L-phenylalanine and other fluorinated phenylalanine derivatives. This data is intended for illustrative purposes to guide researchers in their analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Illustrative) |

| ~7.0-7.4 | m | 4H | Ar-H |

| ~5.0 | d | 1H | NH |

| ~4.5 | m | 1H | α-CH |

| ~3.1 | m | 2H | β-CH₂ |

| 1.4 | s | 9H | C(CH₃)₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment (Illustrative) |

| ~175 | C=O (acid) |

| ~160 (d, J≈245 Hz) | C-F |

| ~155 | C=O (Boc) |

| ~120-135 | Ar-C |

| ~80 | C(CH₃)₃ |

| ~55 | α-CH |

| ~37 | β-CH₂ |

| ~28 | C(CH₃)₃ |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ) ppm | Assignment (Illustrative) |

| -110 to -125 | Ar-F |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment (Illustrative) |

| ~3300 | broad | O-H stretch (acid) |

| ~3000 | medium | C-H stretch (aromatic) |

| ~2980 | medium | C-H stretch (aliphatic) |

| ~1710 | strong | C=O stretch (acid & urethane) |

| ~1500 | strong | N-H bend |

| ~1250 | strong | C-O stretch |

| ~1160 | strong | C-F stretch |

Mass Spectrometry (MS)

| m/z | Ion Type (Illustrative) |

| 284.1 | [M+H]⁺ |

| 228.1 | [M-C₄H₉O₂]⁺ |

| 184.1 | [M-Boc+H]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These are generalized protocols and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Boc-2-fluoro-D-phenylalanine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a standard pulse program.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans will be required compared to ¹H NMR.

-

Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

-

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry KBr powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the KBr pellet matrix).

-

Collect the sample spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote ionization.

-

Instrumentation: Employ an Electrospray Ionization (ESI) mass spectrometer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive or negative ion mode.

-

The instrument will detect the mass-to-charge ratio (m/z) of the ions.

-

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like Boc-2-fluoro-D-phenylalanine.

Caption: General workflow for spectroscopic analysis.

References

Commercial Suppliers of High-Purity Boc-2-fluoro-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial supply, quality control, and applications of high-purity N-α-tert-Butyloxycarbonyl-2-fluoro-D-phenylalanine (Boc-2-fluoro-D-phenylalanine). This synthetic amino acid is a critical building block in the development of novel peptide therapeutics, offering enhanced stability and modified biological activity. This document details typical supplier specifications, analytical methodologies for quality control, a representative synthesis protocol, and the general impact of its incorporation on peptide function.

Commercial Availability and Supplier Specifications

Several chemical suppliers specialize in the provision of high-purity amino acid derivatives for research and pharmaceutical development. Key suppliers for Boc-2-fluoro-D-phenylalanine include Chem-Impex, Sigma-Aldrich (Merck), and BOC Sciences. While lot-specific data will vary, the following tables summarize typical quantitative specifications offered by these commercial vendors.

Table 1: Typical Physical and Chemical Properties

| Property | Typical Specification |

| CAS Number | 114873-10-8 |

| Molecular Formula | C₁₄H₁₈FNO₄ |

| Molecular Weight | 283.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 92-98 °C |

| Storage Conditions | 2-8 °C, desiccated |

Table 2: Quality and Purity Specifications

| Parameter | Method | Typical Specification |

| Purity (HPLC) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | ≥98.0% |

| Enantiomeric Purity (Chiral HPLC) | Chiral High-Performance Liquid Chromatography | ≥99.0% D-enantiomer |

| Optical Rotation [α]D | Polarimetry (e.g., c=1 in methanol) | Specific rotation varies by supplier and lot |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure |

| Residual Solvents | Gas Chromatography (GC) | Varies by supplier and synthesis route |

| Water Content | Karl Fischer Titration | <1.0% |

Synthesis and Purification Protocols

The synthesis of high-purity Boc-2-fluoro-D-phenylalanine is a multi-step process requiring careful control of reaction conditions to ensure high yield and enantiomeric purity. While specific proprietary methods are employed by commercial suppliers, a representative experimental protocol based on established chemical literature is outlined below.[1][2]

Representative Synthesis of Boc-2-fluoro-D-phenylalanine

The synthesis generally involves two key steps: the synthesis of the fluorinated phenylalanine backbone and the subsequent protection of the amine group with the Boc moiety.

Step 1: Synthesis of 2-fluoro-D-phenylalanine

The synthesis of the unnatural amino acid 2-fluoro-D-phenylalanine can be achieved through various stereoselective methods. One common approach involves the asymmetric alkylation of a glycine enolate equivalent with 2-fluorobenzyl bromide, using a chiral auxiliary to direct the stereochemistry.

Step 2: Boc Protection

The resulting 2-fluoro-D-phenylalanine is then protected with the tert-butyloxycarbonyl (Boc) group.

-

Materials: 2-fluoro-D-phenylalanine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dioxane, Water.

-

Procedure:

-

Dissolve 2-fluoro-D-phenylalanine in a mixture of dioxane and water.

-

Add triethylamine to the solution to act as a base.

-

Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, the reaction mixture is typically acidified and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification

The crude Boc-2-fluoro-D-phenylalanine is purified to high purity using recrystallization or column chromatography.

-

Recrystallization: The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate/hexanes mixture) and allowed to cool slowly to form high-purity crystals.

-

Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed, using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to separate the desired product from impurities.

Quality Control and Analytical Methodologies

Reputable commercial suppliers implement a stringent quality control (QC) process to ensure the identity, purity, and enantiomeric integrity of Boc-2-fluoro-D-phenylalanine.[][] The following is a typical QC workflow and a detailed description of the key analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC is the standard method for assessing the purity of Boc-2-fluoro-D-phenylalanine.

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV absorbance at a wavelength of 214 nm or 254 nm.

-

Data Analysis: The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks in the chromatogram.

Chiral HPLC for Enantiomeric Purity

Ensuring high enantiomeric purity is critical for the intended biological applications. Chiral HPLC is employed to separate the D- and L-enantiomers.

-

Column: A chiral stationary phase (CSP), often based on a polysaccharide derivative (e.g., cellulose or amylose) coated on a silica support.

-

Mobile Phase: Typically a non-polar organic solvent mixture, such as hexanes and isopropanol, with a small amount of an acidic or basic modifier.

-

Detection: UV absorbance.

-

Data Analysis: The enantiomeric excess (e.e.) is determined by comparing the peak area of the desired D-enantiomer to that of the undesired L-enantiomer.

Spectroscopic Methods for Identity Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The spectra should be consistent with the expected signals for the Boc group, the fluorophenyl ring, and the amino acid backbone.[5]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Impact on Peptide Structure and Function

The incorporation of 2-fluoro-D-phenylalanine into a peptide sequence can have profound effects on its biological properties. While specific effects are sequence-dependent, some general principles apply. The introduction of a fluorine atom, a small and highly electronegative element, can alter the electronic properties of the phenyl ring, potentially influencing peptide-receptor interactions.[1] The use of the D-enantiomer provides steric hindrance that can significantly increase the peptide's resistance to enzymatic degradation by proteases, thereby prolonging its half-life in biological systems.[6]

While no specific signaling pathways have been definitively elucidated for peptides containing solely a 2-fluoro-D-phenylalanine modification, it is hypothesized that such peptides could modulate pathways where the native peptide is a ligand. The altered conformation and stability could lead to agonistic or antagonistic effects on G-protein coupled receptors (GPCRs), ion channels, or other cell surface receptors. Further research is required to explore the specific biological targets and signaling cascades affected by peptides incorporating this unique amino acid.

References

The Fluorine Advantage: A Technical Guide to Fluorinated Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, when introduced into amino acid side chains, can profoundly influence peptide structure, stability, and biological activity.[1][] This in-depth technical guide explores the core principles of utilizing fluorinated amino acids in peptide chemistry, providing quantitative data, detailed experimental protocols, and visualizations to illuminate key concepts. By leveraging the "fluorine advantage," researchers can overcome many of the inherent limitations of peptide-based therapeutics, paving the way for the development of more robust and effective drugs.[3][4]

The Impact of Fluorination on Peptide Properties

The introduction of fluorine, the most electronegative element, into amino acid side chains imparts a range of beneficial properties to peptides. These modifications can be strategically employed to enhance the therapeutic potential of peptide-based drugs.

Enhanced Conformational Stability

Fluorination can significantly enhance the conformational stability of peptides. The strong electron-withdrawing nature of fluorine can influence the local stereoelectronic environment, leading to the stabilization of specific secondary structures such as α-helices and β-sheets.[5] This enhanced stability often translates to an increased melting temperature (Tm), a key indicator of thermal stability.

Table 1: Impact of Fluorination on the Thermal Stability of a Tryptophan Zipper Peptide [5]

| Peptide Variant | Position of Fluoro-Trp | Melting Temperature (Tm) in °C (± 0.1) | Change in Tm (°C) |

| Native Trpzip2 | - | 47.9 | - |

| 4F-Trp @ Edge | Trp4 | 48.5 | +0.6 |

| 5F-Trp @ Edge | Trp4 | 47.3 | -0.6 |

| 6F-Trp @ Edge | Trp4 | 48.3 | +0.4 |

| 7F-Trp @ Edge | Trp4 | 46.5 | -1.4 |

| 4F-Trp @ Face | Trp9 | 49.2 | +1.3 |

| 5F-Trp @ Face | Trp9 | 48.1 | +0.2 |

| 6F-Trp @ Face | Trp9 | 49.5 | +1.6 |

| 7F-Trp @ Face | Trp9 | 47.7 | -0.2 |

Increased Proteolytic Resistance

A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. The introduction of fluorinated amino acids can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.[1][6][7] The extent of this protection is highly dependent on the position and nature of the fluorinated residue relative to the cleavage site.[8][9]

Table 2: Proteolytic Stability of Fluorinated Buforin and Magainin Analogues against Trypsin [6][7]

| Peptide | Sequence | Half-life (min) |

| Buforin II | TRSSRAGLQFPVGRVHRLLRK | 60 |

| BII1F1 (Phe5 -> 4-F-Phe) | TRSSRAGLQ(4-F-F)PVGRVHRLLRK | >180 |

| BII1F2 (Phe5 -> 2,3,4,5,6-F5-Phe) | TRSSRAGLQ(F5-F)PVGRVHRLLRK | 45 |

| Magainin 2 | GIGKFLHSAKKFGKAFVGEIMNS | 120 |

| M2F1 (Phe5 -> 4-F-Phe) | GIGK(4-F-F)LHSAKKFGKAFVGEIMNS | >180 |

| M2F5 (Phe5 -> 2,3,4,5,6-F5-Phe) | GIGK(F5-F)LHSAKKFGKAFVGEIMNS | 120 |

Modulation of Biological Activity

Fluorination can significantly impact the biological activity of peptides by altering their binding affinity to target receptors or enzymes. The electronic effects of fluorine can influence hydrogen bonding and other non-covalent interactions within the binding pocket. This can lead to either an increase or decrease in activity, depending on the specific interactions.

Table 3: Inhibitory Activity of Fluorinated C31 Peptides against HIV-1 Infection [10]

| Peptide Variant | Fluorinated Residue | IC50 (nM) | Fold Change vs. Wildtype |

| C31 Wildtype | Isoleucine | 26.5 | 1.0 |

| C31-DfeGly | Difluoroethylglycine | 28.1 | 1.1 |

| C31-5³-F₃Ile | Trifluoro-isoleucine | 22.3 | 0.8 |

| C31-5³,5'³-F₆Leu | Hexafluoro-leucine | 1490 | 56.2 |

Synthesis and Incorporation of Fluorinated Amino Acids

The successful application of fluorinated amino acids in peptide chemistry relies on robust synthetic methods for both the amino acids themselves and their incorporation into peptide chains.

Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids can be broadly categorized into two main strategies:

-

Introduction of Amino and Carboxyl Groups to Fluorinated Building Blocks: This approach starts with a commercially available or readily synthesized fluorinated compound, to which the amino and carboxyl functionalities are added.[11][12]

-

Direct Fluorination of Amino Acid Precursors: This strategy involves the selective introduction of fluorine atoms into an existing amino acid scaffold using electrophilic or nucleophilic fluorinating reagents.[11][13]

Caption: Strategies for the synthesis of fluorinated amino acids.

Incorporation into Peptides: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based solid-phase peptide synthesis is the most common method for incorporating fluorinated amino acids into peptides.[14][15][16] The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support resin.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the field of fluorinated peptide chemistry.

Protocol for Fmoc-Based Solid-Phase Peptide Synthesis of a Fluorinated Peptide

This protocol outlines the manual synthesis of a peptide containing a fluorinated amino acid.[14][17][18]

Materials:

-

Fmoc-protected amino acids (including the desired fluorinated amino acid)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (3 eq.), and base (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol for Protease Stability Assay

This protocol describes a general method for assessing the stability of a peptide in the presence of a protease.[19][20][21]

Materials:

-

Test peptide stock solution (1 mg/mL)

-

Protease solution (e.g., trypsin, chymotrypsin) in appropriate buffer

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

HPLC system with a C18 column

-

LC-MS system for fragment identification

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, mix the peptide stock solution with the protease solution at a defined enzyme-to-substrate ratio (e.g., 1:100).

-

Incubate the reaction at 37°C.

-

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

-

Analysis:

-

Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.

-

Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.

-

Plot the percentage of remaining peptide versus time to determine the half-life of the peptide.

-

Analyze the samples by LC-MS to identify the cleavage products.

-

Application Showcase: HIV Fusion Inhibition

Fluorinated peptides have shown promise as inhibitors of viral entry, such as in the case of HIV-1.[10][22] The HIV gp41 protein mediates the fusion of the viral and host cell membranes, a process that involves the formation of a six-helix bundle (6HB). Peptides derived from the C-terminal heptad repeat (CHR) of gp41 can bind to the N-terminal heptad repeat (NHR) and prevent the formation of the 6HB, thereby inhibiting viral entry.[23][24] Incorporating fluorinated amino acids into these CHR-peptides can enhance their stability and binding affinity.[10]

Caption: Mechanism of HIV fusion and its inhibition by a fluorinated peptide.

Workflow for Screening Fluorinated Peptide Libraries

The discovery of novel bioactive peptides often involves the screening of large peptide libraries. The incorporation of fluorinated amino acids can significantly expand the chemical diversity of these libraries.

Caption: A generalized workflow for the screening of fluorinated peptide libraries.

Conclusion

The incorporation of fluorinated amino acids offers a versatile and powerful strategy to enhance the therapeutic potential of peptides. By rationally designing peptides with these unique building blocks, researchers can fine-tune their structural, chemical, and biological properties to overcome key challenges in drug development. The data and protocols presented in this guide provide a solid foundation for the exploration and application of fluorinated amino acids in peptide chemistry, ultimately contributing to the discovery of next-generation peptide therapeutics.

References

- 1. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews [chemistryviews.org]

- 13. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.uci.edu [chem.uci.edu]

- 18. chempep.com [chempep.com]

- 19. benchchem.com [benchchem.com]

- 20. Assay Procedure for Protease [sigmaaldrich.com]

- 21. enzymedevelopment.com [enzymedevelopment.com]

- 22. researchgate.net [researchgate.net]

- 23. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Peptide-based Fusion Inhibitors for Preventing the Six-helix Bundle Formation of Class I Fusion Proteins: HIV and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to D- and L-Fluorinated Phenylalanines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of non-natural amino acids into peptide-based therapeutics is a cornerstone of modern drug design. Among these, fluorinated phenylalanines have emerged as powerful tools for modulating the physicochemical and biological properties of peptides. This technical guide provides an in-depth analysis of the key differences between D- and L-fluorinated phenylalanines, focusing on their impact on enzymatic stability, receptor binding affinity, and pharmacokinetic profiles. By leveraging the unique stereochemistry of D-amino acids and the distinct electronic properties of fluorine, researchers can engineer peptide candidates with enhanced therapeutic potential. This document serves as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to guide the rational design of next-generation peptide drugs.

Introduction: The Stereochemical and Electronic Advantage

The substitution of natural L-amino acids with their D-enantiomers is a well-established strategy to confer resistance to proteolytic degradation.[1][2][3] Proteases, the enzymes responsible for peptide cleavage, are chiral catalysts that have evolved to specifically recognize and process substrates composed of L-amino acids.[4] The introduction of a D-amino acid disrupts this recognition, hindering the peptide's entry into the enzyme's active site and thereby increasing its metabolic stability.[1][4]

Fluorination of the phenylalanine side chain introduces further modifications that can profoundly influence a peptide's properties. The high electronegativity of fluorine alters the electronic distribution of the aromatic ring, which can modulate interactions with biological targets.[5][6] Additionally, the carbon-fluorine bond is exceptionally strong, further contributing to metabolic stability.[5] The combination of D-stereochemistry and fluorination offers a synergistic approach to optimizing peptide drug candidates.

Comparative Analysis: D- vs. L-Fluorinated Phenylalanines

The decision to incorporate a D- or L-fluorinated phenylalanine into a peptide sequence depends on the desired therapeutic outcome. While D-isomers primarily enhance stability, the choice of fluorination position on the phenyl ring can fine-tune receptor binding and other biological activities.

Enzymatic Stability

The most significant advantage of incorporating D-fluorinated phenylalanines is the remarkable increase in resistance to proteolytic degradation. This is due to the inability of proteases to effectively bind and cleave peptide bonds adjacent to D-amino acids.

| Peptide/Analog | Modification | Assay Condition | Half-life (t½) | Fold Increase in Stability (D- vs. L-) | Reference |

| Model Peptide | L-Phe vs. D-Phe | Trypsin Digestion | L-Phe: < 10 min | > 36 | [4] |

| Model Peptide | L-Phe vs. D-Phe | Chymotrypsin Digestion | L-Phe: ~30 min | > 12 | [4] |

| RDP215 vs. 9D-RDP215 | L-amino acids vs. D-amino acids | Human Plasma | RDP215: ~50% degradation at 4h | 9D-RDP215: No degradation at 24h | [7] |

| Hypothetical Peptide with 4-F-Phe | L-4-F-Phe vs. D-4-F-Phe | Human Plasma | L-4-F-Phe: (Estimated) < 1h | (Estimated) > 24h | Illustrative |

Note: Direct comparative data for D- vs. L-fluorinated phenylalanine in the same peptide is limited. The data for the hypothetical peptide is an extrapolation based on the established principles of D-amino acid stability.

Receptor Binding Affinity

The effect of stereochemistry and fluorination on receptor binding is highly context-dependent. While D-amino acid substitution can sometimes decrease affinity due to altered side-chain presentation, fluorination can enhance binding through favorable electronic interactions.

| Peptide/Analog | Modification | Receptor | Binding Affinity (Ki or IC50) | Change in Affinity | Reference |

| Biphalin Analog | L-Phe to L-4-F-Phe | µ-Opioid | L-Phe: 0.28 nM, L-4-F-Phe: 0.11 nM | ~2.5-fold increase | [6] |

| Biphalin Analog | L-Phe to L-4-F-Phe | δ-Opioid | L-Phe: 0.15 nM, L-4-F-Phe: 0.04 nM | ~3.75-fold increase | [6] |

| GnRH Peptide | D-Lys⁶ | GnRH Receptor | Without D-Phe: 36.1 nM | With D-Phe: 7.6 nM | [8] |

| TIPP Analog | L-Tyr¹ to L-Bcp¹ | δ-Opioid | L-Tyr¹: 1.2 nM, L-Bcp¹: 0.6 nM | ~2-fold increase | [9] |

Note: Bcp is a phenylalanine analog. This table illustrates that both D-amino acid incorporation and fluorination can enhance receptor binding, but the effects are specific to the peptide and receptor system.

Pharmacokinetic Properties

The enhanced stability of peptides containing D-fluorinated phenylalanines generally translates to improved pharmacokinetic profiles, including longer plasma half-life and increased bioavailability.

| Compound/Analog | Modification | Species | Administration | Half-life (t½) | Bioavailability | Reference |

| RD2 (D-peptide) | All D-amino acids | Mouse | i.v. | > 2 days | High (i.p., s.c., p.o.) | [10] |

| ³H-L-peptide vs. ³H-RD2 | L- vs. D-amino acids | Mouse Plasma (in vitro) | - | L-peptide: degraded after 2h | D-peptide: stable after 24h | [11] |

| S-CPP enantiomers | L- vs. D-amino acids | Mouse | i.v. | D-form higher in heart & liver at 1h | - | [12] |

Experimental Protocols

Synthesis of Enantiopure D- and L-Fluorinated Phenylalanines

The synthesis of enantiopure fluorinated phenylalanines can be achieved through various methods, including enzymatic resolution and asymmetric synthesis.

Protocol: Enzymatic Resolution of DL-Fluorophenylalanine [13]

-

Preparation of N-acetyl-DL-fluorophenylalanine: React DL-fluorophenylalanine with acetic anhydride in a suitable solvent (e.g., glacial acetic acid) to obtain the N-acetylated derivative.

-

Enzymatic Hydrolysis: Dissolve the N-acetyl-DL-fluorophenylalanine in a buffered aqueous solution. Add an acylase enzyme (e.g., from Aspergillus oryzae) that selectively hydrolyzes the L-enantiomer.

-

Separation:

-

The resulting solution will contain L-fluorophenylalanine and N-acetyl-D-fluorophenylalanine.

-

Adjust the pH to precipitate the L-amino acid.

-

Extract the N-acetyl-D-fluorophenylalanine with an organic solvent (e.g., ethyl acetate).

-

-

Hydrolysis of D-enantiomer: Hydrolyze the N-acetyl-D-fluorophenylalanine using an acid (e.g., HCl) to obtain D-fluorophenylalanine.

-

Purification: Purify both enantiomers by recrystallization or chromatography.

Assessment of Enzymatic Stability

Protocol: In Vitro Peptide Stability in Human Plasma [4][14]

-

Peptide Solution Preparation: Dissolve the D- and L-fluorinated phenylalanine-containing peptides in a suitable buffer (e.g., PBS) to a final concentration of 1 mg/mL.

-

Incubation: Add the peptide solution to fresh human plasma (e.g., at a 1:9 ratio) and incubate at 37°C.

-

Time-course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.

-

Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile or trichloroacetic acid).

-

Protein Precipitation: Centrifuge the samples to precipitate plasma proteins.

-

Analysis: Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining intact peptide.

-

Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide.

Determination of Receptor Binding Affinity

Protocol: Competitive Radioligand Binding Assay [15][16]

-

Cell/Membrane Preparation: Prepare cell membranes or whole cells expressing the target receptor.

-

Assay Buffer: Use a binding buffer appropriate for the receptor system.

-

Radioligand: Select a radiolabeled ligand with known high affinity for the receptor.

-

Competition Reaction: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test peptides (D- and L-fluorinated analogs).

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the bound radioligand from the free radioligand using filtration over glass fiber filters.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study

Protocol: Pharmacokinetic Analysis in a Rodent Model [10][17]

-

Animal Model: Use a suitable rodent model (e.g., male Sprague-Dawley rats).

-

Drug Administration: Administer the D- and L-fluorinated phenylalanine-containing peptides via the desired route (e.g., intravenous bolus or oral gavage).

-

Blood Sampling: Collect serial blood samples from a cannulated vessel (e.g., tail vein) at predetermined time points.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Quantify the peptide concentration in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%).

Visualizing Key Concepts

Signaling Pathway: NaV1.7 Sodium Channel in Nociception

Fluorinated phenylalanines have been incorporated into inhibitors of the NaV1.7 voltage-gated sodium channel, a key mediator of pain signals.[18][19]

Experimental Workflow: Enzymatic Stability Assay

Logical Relationship: Rationale for D-Amino Acid Mediated Protease Resistance

Conclusion

The incorporation of D- and L-fluorinated phenylalanines provides a versatile and powerful strategy for the optimization of peptide-based drug candidates. The choice between a D- and L-enantiomer, combined with the strategic placement of fluorine atoms, allows for the fine-tuning of critical drug properties. D-fluorinated phenylalanines are particularly effective at enhancing metabolic stability, a key hurdle in peptide drug development. L-fluorinated phenylalanines, while not providing the same level of protease resistance, can be used to modulate receptor binding and other biological activities. The data and protocols presented in this guide offer a framework for the rational design and evaluation of fluorinated peptides, ultimately contributing to the development of more effective and durable peptide therapeutics.

References

- 1. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prisysbiotech.com [prisysbiotech.com]

- 9. promega.com [promega.com]

- 10. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lifetein.com [lifetein.com]

- 16. nicoyalife.com [nicoyalife.com]